molecular formula C23H36N4O12 B12778479 N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate CAS No. 103840-59-1

N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate

Cat. No.: B12778479
CAS No.: 103840-59-1
M. Wt: 560.6 g/mol
InChI Key: WJCVNLMJNNADHM-UHFFFAOYSA-N
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Description

N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyridine ring, and diisopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate typically involves multiple steps. One common method includes the reaction of 2-chloropyridine with piperazine in the presence of a base to form 4-(2-pyridinyl)-1-piperazine. This intermediate is then reacted with diisopropylamine under controlled conditions to yield N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine. Finally, the compound is converted to its oxalate salt by reacting with oxalic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazine: Lacks the ethanamine group.

    4-(2-Pyridinyl)-1-piperazineethanamine: Lacks the diisopropyl groups.

    N,N-Diisopropyl-1-piperazineethanamine: Lacks the pyridine ring.

Uniqueness

N,N-Diisopropyl-4-(2-pyridinyl)-1-piperazineethanamine oxalate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyridine and piperazine rings, along with the diisopropyl groups, makes it a versatile compound with diverse applications.

Properties

103840-59-1

Molecular Formula

C23H36N4O12

Molecular Weight

560.6 g/mol

IUPAC Name

oxalic acid;N-propan-2-yl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]propan-2-amine

InChI

InChI=1S/C17H30N4.3C2H2O4/c1-15(2)21(16(3)4)14-11-19-9-12-20(13-10-19)17-7-5-6-8-18-17;3*3-1(4)2(5)6/h5-8,15-16H,9-14H2,1-4H3;3*(H,3,4)(H,5,6)

InChI Key

WJCVNLMJNNADHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCN1CCN(CC1)C2=CC=CC=N2)C(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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